Mono(4-oxopentyl)phthalate-d4
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Overview
Description
Mono(4-oxopentyl)phthalate-d4 is a deuterium-labeled compound, often used in various scientific research applications. The compound has the molecular formula C13H10D4O5 and a molecular weight of 254.27 . It is a derivative of phthalic acid, where one of the carboxyl groups is esterified with 4-oxopentyl alcohol, and the aromatic ring is deuterated at four positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4-oxopentyl)phthalate-d4 typically involves the esterification of phthalic anhydride with 4-oxopentyl alcohol in the presence of a deuterium source. The reaction is usually carried out under reflux conditions with a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale purification techniques, such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Mono(4-oxopentyl)phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of deuterium atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: 4-hydroxypentyl phthalate-d4.
Substitution: Various substituted phthalate derivatives depending on the electrophile used.
Scientific Research Applications
Mono(4-oxopentyl)phthalate-d4 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of Mono(4-oxopentyl)phthalate-d4 involves its incorporation into various biochemical pathways due to its structural similarity to naturally occurring compounds. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to trace its movement and transformation within biological systems.
Comparison with Similar Compounds
Similar Compounds
Mono(4-oxopentyl)phthalate: The non-deuterated version of the compound.
Di(4-oxopentyl)phthalate: A compound where both carboxyl groups of phthalic acid are esterified with 4-oxopentyl alcohol.
Mono(4-hydroxypentyl)phthalate: A reduced form of Mono(4-oxopentyl)phthalate.
Uniqueness
Mono(4-oxopentyl)phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling allows for precise tracking and analysis of the compound in various scientific studies, providing insights that are not possible with non-labeled analogs.
Properties
CAS No. |
1346599-47-0 |
---|---|
Molecular Formula |
C13H14O5 |
Molecular Weight |
254.274 |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-oxopentoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |
InChI Key |
PONNZCAISKYXCO-USSMZTJJSA-N |
SMILES |
CC(=O)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid Mono-4-oxopentyl Ester; |
Origin of Product |
United States |
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